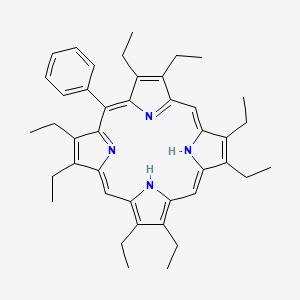
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound that combines a diazonium salt with a naphthalene disulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 5-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require a low temperature and an acidic environment to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and cyanides, typically under acidic conditions.
Coupling Reactions: Phenols and amines are used, often in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include halogenated or cyanated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is 5-chloro-2-methylaniline.
Applications De Recherche Scientifique
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in labeling and detection applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-bromo-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-chloro-2-methylbenzenediazonium;naphthalene-2,6-disulfonate
Uniqueness
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is unique due to its specific substitution pattern and the presence of both diazonium and disulfonate groups. This combination imparts distinct chemical reactivity and solubility properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94276-15-0 |
|---|---|
Formule moléculaire |
C24H18Cl2N4O6S2 |
Poids moléculaire |
593.5 g/mol |
Nom IUPAC |
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(8)4-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
Clé InChI |
RKYOJPJSEVANLF-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)[N+]#N.CC1=C(C=C(C=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


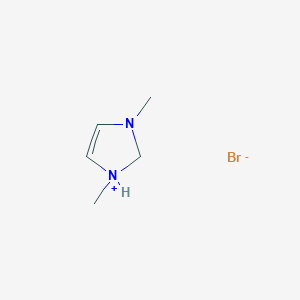
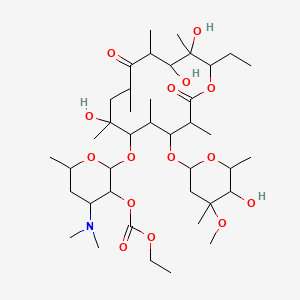
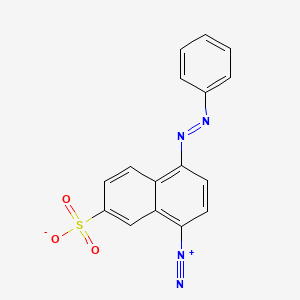
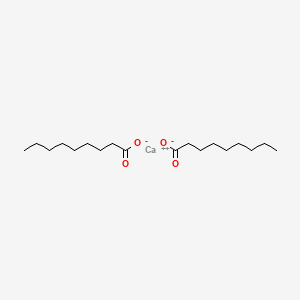
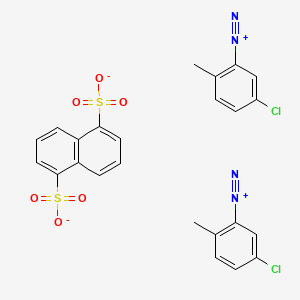


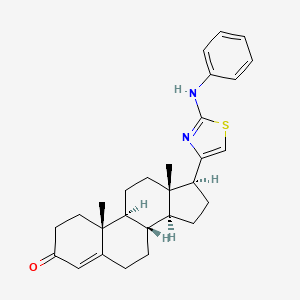
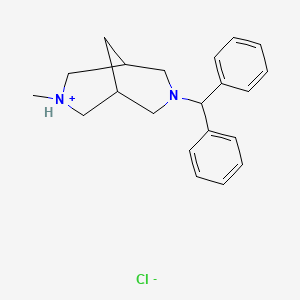

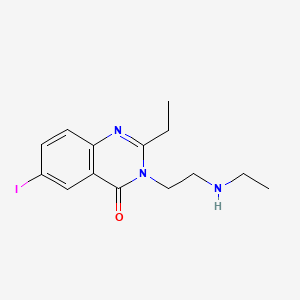
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
